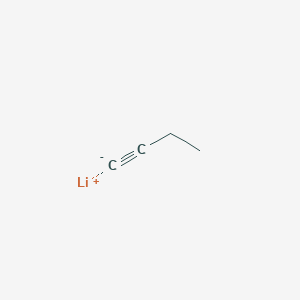

Lithium, 1-butynyl-

Description

"Lithium, 1-butynyl-" (Li-C≡C-CH2CH2CH3) is an organolithium compound characterized by a lithium atom bonded to the terminal carbon of a 1-butynyl group. Such organolithium reagents are widely utilized in organic synthesis due to their strong nucleophilic and basic properties, enabling the formation of carbon-carbon bonds in alkylation and polymerization reactions . For example, lithium ions in organometallic compounds typically exhibit coordination numbers of 4–6, with bond lengths influenced by ligand electronegativity and solvent effects .

Properties

IUPAC Name |

lithium;but-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5.Li/c1-3-4-2;/h3H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITAFPQDIYSSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445898 | |

| Record name | Lithium, 1-butynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-18-2 | |

| Record name | Lithium, 1-butynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, 1-butynyl- can be synthesized through the reaction of 1-butyne with lithium metal. The reaction typically occurs in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:

C4H6+2Li→C4H5Li+LiH

Industrial Production Methods

In industrial settings, the preparation of lithium, 1-butynyl- involves the use of specialized equipment to handle the reactive nature of lithium. The process is carried out in a controlled environment to ensure the purity and yield of the product. The reaction is typically performed in a solvent such as hexane or pentane to stabilize the organolithium compound.

Chemical Reactions Analysis

Types of Reactions

Lithium, 1-butynyl- undergoes various types of chemical reactions, including:

Nucleophilic Addition: The compound can add to carbonyl groups, forming alcohols.

Substitution Reactions: It can replace halides in alkyl halides, forming new carbon-carbon bonds.

Reduction Reactions: Lithium, 1-butynyl- can reduce certain functional groups, such as esters and nitriles.

Common Reagents and Conditions

Solvents: Hexane, pentane, and diethyl ether are commonly used solvents.

Reagents: Carbonyl compounds, alkyl halides, and esters are typical reagents.

Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the organolithium compound.

Major Products

Alcohols: Formed from the addition to carbonyl compounds.

Alkanes: Resulting from substitution reactions with alkyl halides.

Reduced Compounds: Such as primary amines from nitriles.

Scientific Research Applications

Chemistry

In chemistry, lithium, 1-butynyl- is used as a reagent in the synthesis of complex organic molecules. Its strong nucleophilic properties make it valuable in forming carbon-carbon bonds, which are crucial in the construction of various organic frameworks.

Biology

While direct applications in biology are limited, derivatives of lithium, 1-butynyl- can be used in the synthesis of biologically active molecules. These derivatives can serve as intermediates in the production of pharmaceuticals and other bioactive compounds.

Medicine

In medicine, organolithium compounds, including lithium, 1-butynyl-, are explored for their potential in drug synthesis. They can be used to create novel compounds with therapeutic properties, particularly in the development of new medications.

Industry

Industrially, lithium, 1-butynyl- is used in the production of polymers and other materials. Its ability to initiate polymerization reactions makes it valuable in creating specialized plastics and resins.

Mechanism of Action

The mechanism of action of lithium, 1-butynyl- involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polar. This polarity allows the compound to readily donate electrons to electrophilic centers, facilitating various chemical reactions. The molecular targets and pathways involved include carbonyl groups, halides, and other electrophilic functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ionic Radii Considerations

Lithium’s ionic radius (revised to 0.76 Å for 6-coordination ) plays a critical role in its reactivity and stability within organolithium compounds. Compared to other alkali metals (e.g., Na<sup>+</sup>, K<sup>+</sup>), Li<sup>+</sup>’s smaller radius allows for stronger electrostatic interactions with ligands, resulting in higher stability in polar solvents. However, 1-butynyllithium’s linear alkyne group introduces steric constraints, reducing its coordination flexibility relative to simpler organolithium compounds like methyllithium (Li-CH3) .

Reactivity and Electrochemical Behavior

Organolithium compounds are pivotal in battery technologies, though 1-butynyllithium is less commonly used in energy storage compared to inorganic lithium salts (e.g., LiCoO2 or LiFePO4). Its high reactivity and air sensitivity limit practical applications, whereas lithium-intercalation oxides (e.g., LiCr3O8) exhibit reversible lithium insertion at room temperature, achieving capacities of 850–1100 Wh/kg . The table below summarizes key differences:

Stability and Industrial Relevance

1-Butynyllithium’s instability contrasts with lithium compounds used in energy storage (e.g., LiCoO2), which prioritize thermal and electrochemical stability for battery safety . Industrial lithium production focuses on brine extraction and ore processing (e.g., spodumene), with Australia leading in lithium concentrate output (118,000 tonnes LCE capacity in 2019) . However, organolithium reagents like 1-butynyllithium are niche products, primarily serving laboratory-scale synthesis rather than large-scale industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.